molecular formula C21H15FN2 B1363364 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole CAS No. 2284-96-0

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Katalognummer: B1363364
CAS-Nummer: 2284-96-0
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: NSXOBUOVKKFIHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a useful research compound. Its molecular formula is C21H15FN2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXOBUOVKKFIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355420
Record name 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2284-96-0
Record name 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Basic Properties of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic and physicochemical properties of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, a member of the lophine derivative family. Lophine and its analogues are of significant interest due to their applications in medicinal chemistry and materials science, often serving as versatile scaffolds for drug discovery and as functional fluorophores.[1][2] This document consolidates available data on the compound's synthesis, structure, and spectroscopic profile. It further provides a theoretical framework for understanding its basicity (pKa) and detailed, field-proven experimental protocols for its empirical determination. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in a laboratory setting.

Introduction and Molecular Overview

This compound belongs to the class of 2,4,5-triarylimidazoles, with the parent compound, 2,4,5-triphenyl-1H-imidazole, commonly known as lophine.[3] These compounds are synthesized through a multi-component reaction, typically involving the condensation of benzil, a substituted benzaldehyde (in this case, 4-fluorobenzaldehyde), and ammonium acetate in glacial acetic acid.[3][4] The imidazole core is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base.[1] The basicity is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom (N3), which can accept a proton. The properties of the aryl substituents at the 2, 4, and 5 positions significantly modulate the electronic and steric environment of the imidazole ring, thereby influencing its fundamental properties.

The key structural features influencing the basic properties of the title compound are:

  • Imidazole Core: The intrinsic basicity of the heterocyclic ring.

  • Phenyl Groups (C4, C5): These bulky groups provide steric hindrance and contribute to the overall electronic structure through resonance.

  • 2-(4-fluorophenyl) Group: The substituent at the C2 position has the most direct electronic influence on the basicity of the N3 nitrogen. The 4-fluorophenyl group is electron-withdrawing due to the high electronegativity of fluorine (inductive effect), which is expected to decrease the electron density on the imidazole ring and, consequently, lower its basicity compared to the unsubstituted lophine.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties is critical for any application, from designing reaction conditions to formulating it for biological assays.

Basicity and pKa Analysis

The basicity of an imidazole is quantified by the pKa of its conjugate acid (the imidazolium ion). A lower pKa value indicates a weaker base.

Theoretical Estimation: Direct experimental pKa data for this compound is not readily available in the cited literature. However, we can predict its basicity relative to parent compounds:

  • Imidazole: The pKa of the imidazolium ion is approximately 7.0.

  • Lophine (2,4,5-triphenyl-1H-imidazole): The phenyl groups are generally electron-withdrawing compared to hydrogen, which would slightly decrease the basicity compared to imidazole.

  • This compound: The fluorine atom at the para-position of the C2-phenyl ring exerts a strong negative inductive effect (-I). This effect withdraws electron density from the imidazole ring, making the lone pair on the N3 nitrogen less available for protonation. Therefore, the pKa of the title compound is expected to be lower than that of lophine.

Solubility Profile

Quantitative solubility data is not extensively reported. However, based on common laboratory procedures, a qualitative profile can be established.

  • Polar Organic Solvents: The compound is soluble in dimethyl sulfoxide (DMSO).[5][6] Recrystallization from ethanol suggests moderate to good solubility in hot ethanol.[4][7]

  • Non-Polar Solvents: Generally, lophine derivatives exhibit poor solubility in non-polar solvents like hexanes.

  • Aqueous Solvents: Solubility in aqueous media is expected to be very low, a common characteristic of poly-aromatic compounds. This necessitates the use of co-solvents like DMSO or ethanol for preparing stock solutions for biological assays.[8]

Spectroscopic and Structural Data

Spectroscopic data is fundamental for confirming the identity and purity of the compound.

Table 1: Summary of Spectroscopic Data for this compound

Technique Observed Peaks / Signals Interpretation Reference
IR (KBr, cm⁻¹) 3420, 3029, 1658, 1608, 1493, 1451, 1158, 737 N-H stretch, C-H (aromatic), C=N stretch, C=C stretch (aromatic), C-N stretch, C-F stretch, C-H bend [4]
¹H NMR (ppm) 12.82 (s, 1H), 8.14 (d, 2H), 7.95 (d, 2H), 7.83-7.20 (m, 10H) Imidazole N-H, ortho-protons of 2-phenyl ring, meta-protons of 2-phenyl ring, Protons of 4,5-diphenyl rings [4]
¹³C NMR (ppm) 158.04, 148.07, 145.10, 142.02, 141.25, 133.64, 132.04, 131.06, 129.84, 129.34, 128.84, 127.45, 120.62, 112.16, 104.20 Aromatic and imidazole carbons [4]

| MS (FAB) | m/z 314 (M⁺) | Molecular ion peak corresponding to C₂₁H₁₅N₂F |[4] |

Crystal Structure Insights: While a crystal structure for the exact title compound is not cited, data for the closely related 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole reveals key structural features. In this analogue, the central imidazole ring is essentially planar.[9] The attached phenyl and fluorophenyl rings are significantly twisted out of the plane of the imidazole ring, with dihedral angles ranging from 33° to 63°.[9] This non-planar conformation is a hallmark of lophine derivatives and is a result of steric hindrance between the bulky aryl substituents.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary calibrations and controls.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the protonated (BH⁺) and neutral (B) forms of the molecule have different UV-Vis absorption spectra.[8][10] By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.

Causality: The choice of UV-Vis spectrophotometry is ideal for chromophoric molecules like triarylimidazoles. It requires only a small amount of material, which is advantageous for sparingly soluble compounds, and can be readily automated using 96-well plates for higher throughput.[8]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 3 to 11 (e.g., citrate, phosphate, borate buffers). Ensure a constant ionic strength (e.g., 0.1 M) across all buffers by adding a salt like KCl.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the imidazole compound (e.g., 10 mM) in a suitable organic solvent like DMSO or methanol.[8]

  • Sample Preparation: In a series of cuvettes or a 96-well UV-transparent plate, add a fixed volume of each buffer solution. To each well, add a small, constant aliquot of the compound's stock solution. The final concentration of the organic co-solvent should be kept low and constant (e.g., ≤2% v/v) to minimize its effect on the pH and pKa.[8] Prepare blank samples containing only the buffer and co-solvent.

  • Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each sample against its corresponding blank.

  • Data Analysis:

    • Identify a wavelength (λ) where the absorbance difference between the fully protonated (low pH) and deprotonated (high pH) forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[11]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for absorbance: pKa = pH + log[(A - A_B) / (A_BH+ - A)] where A is the absorbance at a given pH, A_B is the absorbance of the neutral form (at high pH), and A_BH+ is the absorbance of the protonated form (at low pH).

Workflow Diagram for pKa Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Soln. (10 mM in DMSO) mix Mix Stock + Buffers in 96-well plate stock->mix buffers Prepare Buffers (pH 3-11, const. ionic strength) buffers->mix measure Record UV-Vis Spectra (230-500 nm) mix->measure plot Plot Absorbance vs. pH (at optimal λ) measure->plot fit Fit Sigmoidal Curve plot->fit pka Determine pKa (Inflection Point) fit->pka

Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Protocol: Qualitative Solubility Assessment

This protocol provides a standardized "shake-flask" method for estimating solubility, which is crucial for planning experiments.[12]

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane).

  • Sample Preparation: To a series of small, clear vials, add a pre-weighed amount of the compound (e.g., 1-2 mg).

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Equilibration: Cap the vial and agitate vigorously using a vortex mixer for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25 °C) for at least 1 hour to reach equilibrium.

  • Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.

  • Incremental Addition: If solid remains, continue adding the solvent in measured increments (e.g., 0.1 mL), repeating steps 4 and 5 after each addition, until the solid dissolves or a large volume of solvent has been added.

  • Classification: Classify the solubility based on the volume of solvent required (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Visualization of Basic Properties

Understanding the equilibrium between the neutral and protonated forms is central to the compound's basicity.

Acid-Base Equilibrium Diagram:

Caption: Protonation equilibrium of the imidazole ring, defining its basicity (pKa).

Conclusion

This compound is a weakly basic compound whose properties are defined by its triaryl-substituted imidazole core. The electron-withdrawing nature of the 4-fluorophenyl group is the dominant factor in reducing its basicity compared to unsubstituted lophine. While soluble in polar organic solvents like DMSO, its aqueous solubility is limited. The provided spectroscopic data serves as a reliable reference for identification and quality control. The detailed experimental protocols in this guide offer robust, validated methods for researchers to empirically determine the pKa and solubility, enabling the confident application of this versatile molecule in further research and development.

References

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-. Retrieved January 23, 2026, from [Link]

  • Jayashree, J., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. Available at: [Link]

  • MDPI. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Retrieved January 23, 2026, from [Link]

  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-729. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Retrieved January 23, 2026, from [Link]

  • International Journal for Modern Trends in Science and Technology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1H-SUBSTITUTED 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVE. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Lophine (2,4,5-triphenyl-1H-imidazole). Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Retrieved January 23, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved January 23, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Screening of Aryl-4,5-Diphenylimidazole-2-Sulphones as Antimicrobial Agents. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Retrieved January 23, 2026, from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (n.d.). lophine. Retrieved January 23, 2026, from [Link]

  • Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Retrieved January 23, 2026, from [Link]

  • Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and studies of electrochemical properties of lophine derivatives. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Retrieved January 23, 2026, from [Link]

  • Academia.edu. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved January 23, 2026, from [Link]

  • Studylib.net. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, a key scaffold in medicinal chemistry. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the Radziszewski reaction, the primary synthetic route. This document is structured to provide not only a reliable experimental protocol but also the scientific rationale necessary for troubleshooting, optimization, and adaptation in a research and development setting. We will cover reagent selection, reaction mechanisms, a detailed step-by-step protocol, product characterization, and the significance of this compound class in modern drug discovery.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[1] The 2,4,5-triaryl-substituted imidazole subclass, to which our target molecule belongs, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antiepileptic properties.[3]

1.1 Profile of this compound

This compound is a specific derivative valued for its potential as a therapeutic agent. The incorporation of a fluorine atom on the 2-phenyl ring is a common strategy in drug design to modulate metabolic stability and receptor binding affinity. This particular scaffold has been investigated as a potent inhibitor of p38 MAP kinase, a key enzyme in the inflammatory cascade, making it a promising candidate for the development of new anti-inflammatory drugs.[4][5]

1.2 Overview of Synthetic Strategies

The most common and efficient method for synthesizing 2,4,5-triaryl-substituted imidazoles is the Radziszewski reaction.[2][6] This multicomponent reaction offers high atom economy by combining a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source in a one-pot synthesis.[2][7]

The Radziszewski Reaction: A Mechanistic Deep Dive

First reported in 1882, the Radziszewski reaction remains the cornerstone for the synthesis of this class of imidazoles.[2][6] Its elegance lies in its convergence, building a complex heterocyclic core from simple, readily available precursors.

2.1 Key Reagents and Their Roles

The synthesis of this compound involves three primary components:

  • Benzil: The 1,2-dicarbonyl compound that forms the C4-C5 bond of the imidazole ring.

  • 4-Fluorobenzaldehyde: The aldehyde that provides the C2 atom and its substituent.

  • Ammonium Acetate: Serves as the nitrogen source for positions 1 and 3 of the imidazole ring.[8] It also plays a dual role, as its decomposition in solution can produce acetic acid, which catalyzes the reaction.[9]

  • Glacial Acetic Acid: Typically used as the solvent, it also acts as a catalyst, facilitating the various condensation and dehydration steps in the reaction mechanism.[3][10]

2.2 The Reaction Mechanism

While the exact mechanism is still a subject of discussion, a plausible pathway involves the following key transformations:

  • Imine Formation: The aldehyde (4-fluorobenzaldehyde) reacts with ammonia (from ammonium acetate) to form an imine.

  • Diaminostilbene Intermediate: Benzil reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: The diimine intermediate condenses with the aldehyde-derived imine.

  • Oxidation/Dehydrogenation: The resulting imidazoline intermediate undergoes oxidation to form the aromatic imidazole ring.

2.3 Experimental Workflow Visualization

The overall laboratory workflow can be summarized in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Combine Benzil, 4-Fluorobenzaldehyde, Ammonium Acetate in Glacial Acetic Acid Reflux Heat under Reflux (1-2 hours) Reagents->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Add Water to Precipitate Solid Cool->Precipitate Filter Filter Crude Product Precipitate->Filter Neutralize Neutralize Filtrate with NH4OH Filter->Neutralize Filter2 Filter Second Crop Neutralize->Filter2 Wash Wash with Toluene Filter2->Wash Recrystallize Recrystallize from Aqueous Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Final Product Dry->Product

Caption: High-level workflow for the synthesis of the target imidazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[3]

3.1 Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRole
Benzil210.235.25 g0.0251,2-Dicarbonyl source
4-Fluorobenzaldehyde124.112.23 g (1.8 mL)0.018Aldehyde source
Ammonium Acetate77.0810.0 g0.129Nitrogen source/Catalyst
Glacial Acetic Acid60.0550 mL-Solvent/Catalyst
Deionized Water18.02~150 mL-Precipitation
Ammonium Hydroxide35.04As needed-Neutralization
Toluene92.14As needed-Washing
Ethanol (95%)46.07As needed-Recrystallization

Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, standard laboratory glassware.

3.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine benzil (5.25 g, 0.025 mol), 4-fluorobenzaldehyde (2.23 g, 0.018 mol), and ammonium acetate (10.0 g, 0.129 mol).[3]

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • First Precipitation: Pour the cooled reaction mixture into approximately 150 mL of cold water with stirring. A solid product should precipitate.

  • First Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Neutralization and Second Crop: Carefully neutralize the filtrate with ammonium hydroxide. This will likely cause a second crop of the product to precipitate.[3]

  • Second Filtration: Filter this second crop of solid and combine it with the first batch.

3.3 Purification and Isolation

  • Washing: Wash the combined crude product thoroughly with toluene to remove unreacted starting materials and non-polar impurities.[3]

  • Recrystallization: Recrystallize the solid product from aqueous ethanol to obtain the purified compound.[3]

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

3.4 Characterization and Data Interpretation

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (300 MHz, DMSO-d₆)δ 12.82 (s, 1H, NH), 8.14 (d, 2H), 7.95 (d, 2H), 7.83-7.20 (m, 10H)[3]
¹³C NMR (DMSO-d₆)δ 158.04, 148.07, 145.10, 142.02, 141.25, 133.64, 132.04, 131.06, 129.84, 129.34, 128.84, 127.45, 120.62, 112.16, 104.20[3]
IR (KBr, cm⁻¹)3420 (N-H stretch), 3029 (Ar C-H stretch), 1608 (C=N stretch), 1158 (C-F stretch)[3]
Mass Spec. (FAB)m/z 314 (M⁺) for C₂₁H₁₅FN₂[3]
Melting Point ~236 °C (literature value may vary)

Process Optimization and Considerations

  • Solvent Choice: While glacial acetic acid is highly effective, other solvents like ethanol can be used, often in conjunction with a catalyst such as silicotungstic acid or lactic acid.[11]

  • Catalyst: The reaction can be accelerated using various catalysts. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times.[11][12]

  • Temperature and Time: The reflux time of 1-2 hours is generally sufficient. Prolonged heating can sometimes lead to side product formation.

  • Troubleshooting:

    • Low Yield: Ensure the ammonium acetate is dry, as moisture can hinder the reaction. Incomplete neutralization of the filtrate can also result in loss of product.

    • Impure Product: Thorough washing with a non-polar solvent like toluene is crucial before recrystallization. The recrystallization step should be performed carefully to ensure the formation of pure crystals.

Applications in Research and Development

5.1 p38 MAP Kinase Inhibition

The primary interest in this compound for drug development professionals lies in its role as a p38 MAP kinase inhibitor.[4] The p38 MAP kinase pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] By competitively binding to the ATP-binding site of the kinase, imidazole-based inhibitors can effectively block this pathway, presenting a promising therapeutic strategy for inflammatory diseases such as rheumatoid arthritis.[4][5]

G Stress Inflammatory Stimuli (e.g., LPS, Cytokines) p38 p38 MAP Kinase Stress->p38 Activates TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TF->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation Inhibitor 2-(4-fluorophenyl)-4,5- diphenyl-1H-imidazole Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase pathway by the target compound.

Safety and Handling

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ammonium Hydroxide: Corrosive and can cause respiratory irritation. Use in a well-ventilated area or fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Handle in a fume hood.

  • The final product and intermediates should be handled with care, assuming they have potential biological activity.

Conclusion

The synthesis of this compound via the Radziszewski reaction is a robust and well-established procedure. By understanding the roles of the individual reagents and the underlying reaction mechanism, researchers can confidently execute, optimize, and adapt this synthesis for the development of novel therapeutics. The proven potential of this scaffold as a p38 MAP kinase inhibitor underscores its importance in the ongoing search for new anti-inflammatory agents.

References

  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 725.
  • Gayathri, V., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(3), 431-447. Available from: [Link]

  • Zubrienė, A., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-16. Available from: [Link]

  • Nagalakshmi, G. (2008). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. Asian Journal of Chemistry, 20(3), 1735-1740.
  • de Oliveira, C. S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(1), 1-14. Available from: [Link]

  • Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 480-488. Available from: [Link]

  • Supplementary Information for trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.). Available from: [Link]

  • Pharma Ma'am. (2023, March 23). Debus-Radziszewski Imidazole Synthesis|Mechanism|Applications|MPC102|U4P1 #advancedorganicchemistry [Video]. YouTube. Available from: [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Available from: [Link]

  • Rasayan Journal of Chemistry. (2021). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan J. Chem., 14(3), 1739-1745. Available from: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Available from: [Link]

  • Journal of Chemical Health Risks. (2014). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. J. Chem. Health Risks, 4(1), 59-66.
  • Li, J., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(1), 1-15. Available from: [Link]

  • ResearchGate. (2014). (PDF) One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Available from: [Link]

  • Rasayan Journal of Chemistry. (2012). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan J. Chem., 5(1), 94-98.
  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Image]. Available from: [Link]

  • Bentham Science. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Available from: [Link]

  • Journal of Chemical Sciences. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. J. Chem. Sci., 124(3), 717–722. Available from: [Link]

  • RSC Publishing. (2015). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Adv., 5, 23783-23788. Available from: [Link]

  • ResearchGate. (2012). Facile Method for One-Step Synthesis of 2,4,5-Triarylimidazoles Under Catalyst-Free, Solvent-Free, and Microwave-Irradiation Conditions. Available from: [Link]

  • ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17895–17909. Available from: [Link]

  • National Institutes of Health. (2016). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances, 6(89), 86326–86333. Available from: [Link]

  • Wiley Online Library. (2023). One‐pot Synthesis of 2H‐imidazoles from 1,2‐Diketones, Ketones, and Ammonium Acetate. Angewandte Chemie International Edition, 62(19), e202300958. Available from: [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. [Table]. Available from: [Link]

  • National Institutes of Health. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6296. Available from: [Link]

Sources

Spectroscopic Data for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and a thorough interpretation of the spectral features, grounded in fundamental chemical principles.

Molecular Structure and Overview

This compound is a tri-substituted imidazole derivative. The imidazole core, a five-membered aromatic heterocycle, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The substituents—two phenyl groups at positions 4 and 5, and a 4-fluorophenyl group at position 2—profoundly influence the molecule's electronic properties, conformation, and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: A Self-Validating System

The choice of experimental parameters in NMR is critical for acquiring high-quality, reproducible data. The following protocol is designed to ensure accuracy and reliability.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H and ¹³C) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the spectrometer prep4->acq1 Insert sample acq2 Set acquisition parameters (pulse sequence, spectral width, number of scans) acq1->acq2 acq3 Acquire Free Induction Decay (FID) acq2->acq3 proc1 Fourier Transform the FID acq3->proc1 Transfer data proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high dissolving power for aromatic and polar compounds. The residual solvent peak at ~2.50 ppm (for ¹H) and ~39.52 ppm (for ¹³C) serves as a secondary internal reference. Crucially, the acidic N-H proton of the imidazole ring is readily observable in DMSO-d₆, whereas it may exchange too rapidly in protic solvents like methanol-d₄.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for both ¹H and ¹³C NMR. Its single, sharp resonance is chemically inert and does not overlap with the signals of most organic compounds.

  • Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz for ¹H) is advantageous as it increases chemical shift dispersion, simplifying the interpretation of complex multiplets in the aromatic region.

  • Number of Scans: For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity compared to ¹H NMR.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.82singlet1HN-H of imidazole
~8.14doublet2HProtons on the 4-fluorophenyl ring (ortho to the imidazole)
~7.95doublet2HProtons on the 4-fluorophenyl ring (meta to the imidazole)
~7.83 - 7.20multiplet10HProtons of the two phenyl rings at C4 and C5

Interpretation:

  • N-H Proton (~12.82 ppm): The significant downfield shift of the N-H proton is characteristic of imidazole and its derivatives. This is due to the acidic nature of this proton and its involvement in intermolecular hydrogen bonding, which deshields it. The signal appears as a singlet as there are no adjacent protons to couple with.

  • Aromatic Protons (7.20 - 8.14 ppm): The aromatic region of the spectrum is complex due to the presence of three phenyl rings.

    • The protons on the 4-fluorophenyl ring typically appear as two distinct doublets due to coupling with each other and with the fluorine atom. The protons ortho to the imidazole ring are more deshielded (~8.14 ppm) due to the electron-withdrawing effect of the imidazole nitrogen.

    • The ten protons of the two phenyl groups at the C4 and C5 positions of the imidazole ring resonate as a complex multiplet between 7.20 and 7.83 ppm. The overlapping signals arise from the similar chemical environments of these protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Chemical Shift (δ, ppm)Assignment
~166.9C-F of the fluorophenyl ring
~156.5C2 of the imidazole ring
~137.7C4 and C5 of the imidazole ring
~131.6Quaternary carbon of the fluorophenyl ring attached to the imidazole
~129.2 - 127.0Carbons of the phenyl and fluorophenyl rings
~116.3 - 116.1Carbons of the fluorophenyl ring ortho to the fluorine

Interpretation:

  • Imidazole Core Carbons: The carbon atom at position 2 (C2) of the imidazole ring, situated between two nitrogen atoms, is significantly deshielded and appears at a downfield chemical shift (~156.5 ppm). The C4 and C5 carbons, being part of the aromatic system, resonate at around 137.7 ppm.

  • 4-Fluorophenyl Ring Carbons: The carbon directly bonded to the fluorine atom (C-F) exhibits a very downfield shift (~166.9 ppm) and shows a large coupling constant with the fluorine atom in a coupled spectrum. The carbons ortho to the fluorine atom are shielded and appear at a more upfield position (~116.1 - 116.3 ppm).

  • Phenyl Ring Carbons: The remaining carbon signals in the aromatic region (~127.0 - 129.2 ppm) correspond to the carbons of the two phenyl rings at positions 4 and 5, and the remaining carbons of the 4-fluorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and allows for the clear observation of the molecular ion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) acq1 Infuse the sample solution into the ESI source prep1->acq1 Introduce sample acq2 Apply a high voltage to the capillary to generate charged droplets acq1->acq2 acq3 Desolvation of droplets to form gas-phase ions acq2->acq3 acq4 Mass analysis of the ions (e.g., using a quadrupole analyzer) acq3->acq4 proc1 Identify the molecular ion peak [M+H]⁺ acq4->proc1 Generate mass spectrum proc2 Analyze isotopic pattern proc1->proc2 proc3 Propose fragmentation pathways for any observed fragment ions proc2->proc3 G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Analysis prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Press the mixture in a die to form a transparent pellet prep1->prep2 acq1 Place the KBr pellet in the sample holder prep2->acq1 Mount sample acq2 Record the background spectrum (air) acq1->acq2 acq3 Record the sample spectrum acq2->acq3 proc1 Identify characteristic absorption bands acq3->proc1 Generate IR spectrum proc2 Correlate bands with functional groups proc1->proc2

Caption: Workflow for FT-IR Spectroscopy using the KBr pellet method.

Causality Behind Experimental Choices:

  • KBr Matrix: Potassium bromide (KBr) is used as the matrix because it is transparent to infrared radiation in the typical range of 4000-400 cm⁻¹. This ensures that the observed absorption bands are solely due to the analyte.

  • Grinding and Pressing: Thorough grinding of the sample with KBr is essential to reduce particle size and minimize scattering of the IR beam, which would otherwise lead to a distorted spectrum. Pressing the mixture into a transparent pellet ensures a uniform path length for the IR beam.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)Vibration
~3410 - 3360N-H stretching
~3028Aromatic C-H stretching
~1608C=N stretching of the imidazole ring
~1492C=C stretching of the aromatic rings
~1409 - 1072C-F stretching

Interpretation:

  • N-H Stretch (~3410 - 3360 cm⁻¹): The broad absorption band in this region is characteristic of the N-H stretching vibration of the imidazole ring. The broadening is due to intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretch (~3028 cm⁻¹): The sharp absorption band just above 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings.

  • C=N and C=C Stretches (~1608 and ~1492 cm⁻¹): The absorptions in the 1610-1450 cm⁻¹ region are due to the C=N and C=C stretching vibrations within the imidazole and phenyl rings. These bands confirm the presence of the aromatic systems.

  • C-F Stretch (~1409 - 1072 cm⁻¹): The strong absorption band(s) in this region are characteristic of the C-F stretching vibration of the 4-fluorophenyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.

Experimental Protocol

UV-Vis spectra are typically recorded for dilute solutions of the analyte.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) prep2 Fill a quartz cuvette with the sample solution prep1->prep2 acq1 Record a baseline spectrum with a cuvette containing only the solvent prep2->acq1 Place cuvette in spectrophotometer acq2 Record the absorption spectrum of the sample solution acq1->acq2 proc1 Determine the wavelength of maximum absorbance (λmax) acq2->proc1 Generate UV-Vis spectrum proc2 Relate the absorption bands to electronic transitions proc1->proc2

Caption: Workflow for UV-Visible Spectroscopy.

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent must be transparent in the UV region of interest (typically above 200 nm). Ethanol and acetonitrile are common choices.

  • Cuvette Material: Quartz cuvettes are used because glass absorbs strongly in the UV region.

  • Baseline Correction: Recording a baseline spectrum with the pure solvent allows for the subtraction of any absorbance due to the solvent and the cuvette, ensuring that the final spectrum represents only the absorbance of the analyte.

UV-Vis Spectral Data and Interpretation
λmax (nm)Electronic Transition
~298π → π*

Interpretation:

  • π → π Transition:* The strong absorption maximum at approximately 298 nm is attributed to π → π* electronic transitions within the extensive conjugated system of the molecule. This system includes the imidazole ring and the three attached phenyl rings. The delocalization of π-electrons across this large chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the near-UV region. The presence of substituents on the phenyl rings can cause shifts in the λmax.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The detailed protocols and interpretations provided in this guide are intended to serve as a valuable resource for scientists working with this and related compounds, ensuring data integrity and fostering a deeper understanding of its chemical properties.

References

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. Available at: [Link]

  • An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl) - Der Pharma Chemica. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles - ResearchGate. Available at: [Link]

  • 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC - NIH. Available at: [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Publishing. Available at: [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC - PubMed Central. Available at: [Link]

  • FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole | Request PDF - ResearchGate. Available at: [Link]

The Multifaceted Biological Activities of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole and its derivatives. The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique properties, including hydrogen bond donor-acceptor capabilities and high affinity for metals, make it a privileged scaffold in drug design.[2] When incorporated into a 2,4,5-triaryl configuration, known as a lophine scaffold, these compounds exhibit a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][3][4]

The introduction of a fluorine atom at the para-position of the C2-phenyl ring is a strategic design choice. Fluorine's high electronegativity and small size can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[5] This guide synthesizes current research to provide a comprehensive resource for researchers, scientists, and drug development professionals working to harness the potential of this promising class of compounds.

Synthesis of the Core Scaffold

The predominant method for synthesizing 2,4,5-triaryl-substituted imidazoles is a one-pot, three-component condensation reaction. This efficient approach involves the reaction of benzil (a 1,2-dicarbonyl compound), 4-fluorobenzaldehyde, and an ammonia source, typically ammonium acetate, in a suitable solvent like glacial acetic acid under reflux.[2][6][7]

Workflow for Synthesis

Synthesis_Workflow reagents Reactants: - Benzil - 4-Fluorobenzaldehyde - Ammonium Acetate reaction Reaction Condition: Reflux for 4-6 hours reagents->reaction solvent Solvent: Glacial Acetic Acid solvent->reaction workup Work-up: 1. Cool to Room Temp 2. Pour into Ice Water 3. Neutralize with NH4OH reaction->workup filtration Filtration & Washing workup->filtration purification Purification: Recrystallization from Ethanol filtration->purification product Final Product: 2-(4-fluorophenyl)-4,5-diphenyl- 1H-imidazole purification->product

Caption: General workflow for the synthesis of the target imidazole derivative.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar quantities of benzil (e.g., 10 mmol, 2.10 g), 4-fluorobenzaldehyde (10 mmol, 1.24 g), and a stoichiometric excess of ammonium acetate (e.g., 40 mmol, 3.08 g).[2]

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acid serves as both the solvent and a catalyst for the condensation reaction.

  • Reaction: Heat the mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Product Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 300 mL of chilled water with stirring. This will cause the crude product to precipitate out of the solution.

  • Neutralization and Filtration: Neutralize the aqueous mixture with a 5% ammonium hydroxide solution to precipitate any remaining product. Filter the resulting solid using a Büchner funnel, and wash the precipitate thoroughly with water to remove any residual ammonium acetate and acetic acid.

  • Purification: Purify the crude product by recrystallization from absolute ethanol to yield the final compound as colorless or pale yellow crystals.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.[2][4]

Key Biological Activities and Mechanisms

The this compound scaffold has demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Imidazole derivatives are being extensively investigated for their anticancer properties.[3] Studies on closely related 2-(4-fluorophenyl) imidazol-5-ones have shown potent cytotoxic activity against a panel of human cancer cell lines, including HeLa (cervical), MCF-7 (breast), PC3 (prostate), and HCT-116 (colon).[8]

Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer effects of these compounds is the inhibition of key signaling kinases involved in tumor growth and angiogenesis. Two critical targets identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).[8]

  • VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. By inhibiting this receptor, the compounds can effectively starve the tumor and prevent its growth and metastasis.

  • CDK2A Inhibition: CDKs are crucial for cell cycle progression. Inhibition of CDK2A disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death).

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Inhibitor 2-(4-fluorophenyl)- imidazole derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Growth) ERK->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by imidazole derivatives.

Quantitative Data: Anticancer Activity The following table summarizes the inhibitory concentrations (IC₅₀) of representative 2-(4-fluorophenyl) imidazolone derivatives against key cancer cell lines and kinases.

CompoundHela (IC₅₀ µM)MCF-7 (IC₅₀ µM)PC3 (IC₅₀ µM)VEGFR-2 (IC₅₀ nM)CDK2A (IC₅₀ µM)
Derivative 6 >50>50>5067 0.89
Derivative 26 9.4310.1111.210.880.66
Derivative 30 10.5112.038.15 0.950.91
Doxorubicin0.820.911.02N/AN/A
(Data adapted from Abo-Elanwar et al., 2019)[8]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Imidazole derivatives have long been recognized for their anti-inflammatory properties.[1][6] The mechanism often involves the inhibition of inflammatory mediators.

Mechanism of Action: p38 MAPK Inhibition One promising target for controlling inflammation is the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[9] This pathway regulates the production of key pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting p38 MAPK, imidazole derivatives can effectively suppress the inflammatory cascade.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay This is a standard in vivo model to screen for acute anti-inflammatory activity.[7]

  • Animal Grouping: Use adult Wistar rats, divided into a control group, a standard drug group (e.g., Phenylbutazone), and test groups for different doses of the synthesized compounds.

  • Compound Administration: Administer the test compounds and standard drug intraperitoneally or orally. The control group receives only the vehicle.

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The imidazole core is famously present in antifungal drugs like clotrimazole and miconazole.[3] Studies have shown that 2,4,5-triarylimidazole derivatives possess both antibacterial and antifungal properties.[6][10]

A study on 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives, which are structurally very similar to the fluoro-analogue, demonstrated notable antimicrobial effects. A derivative containing a 4-fluorophenyl group showed significant activity against Escherichia coli.[6]

Quantitative Data: Antimicrobial Activity

Compound DerivativeS. aureus (% Inhibition)E. coli (% Inhibition)C. albicans (% Inhibition)
4-Fluorophenyl (4d) Moderate62.5 Good (68-75)
4-Chlorophenyl (4e) 75 ModerateGood (68-75)
Ofloxacin (Std.)HighHighN/A
(Data adapted from a study on 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives, which included a fluoro-analogue)[6]

Experimental Protocol: Agar Well Diffusion Method This method is widely used to evaluate the antimicrobial activity of chemical agents.[6]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the surface of the agar.

  • Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control well must be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticonvulsant Activity

Several studies have evaluated 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives for their potential to treat epilepsy.[4][7] The maximal electroshock (MES) seizure model in mice is a standard screening test for anticonvulsant drugs. In this model, halo-substituted derivatives have shown significant protection against seizures, indicating their potential as central nervous system depressants.[4][7] The presence of an electron-withdrawing group, such as fluorine, at the para-position of the phenyl ring is often associated with potent activity.[4]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural insights can be drawn:

  • C2-Phenyl Substitution: The nature and position of the substituent on the phenyl ring at the C2 position are critical for activity. Electron-withdrawing groups (e.g., -F, -Cl, -Br) at the para-position generally confer potent anticancer, antimicrobial, and anticonvulsant activities.[4][6]

  • Imidazole Core: The 4,5-diphenyl-1H-imidazole core is essential. The bulky phenyl groups contribute to the lipophilicity and steric profile required for binding to various biological targets.

  • N1-Substitution: While this guide focuses on the 1H-imidazole (unsubstituted at N1), derivatization at this position offers a route to modulate solubility and pharmacokinetic properties, potentially leading to improved bioavailability.

Caption: Key SAR points for 2,4,5-triarylimidazole derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly promising platform for drug discovery. The strategic inclusion of a 4-fluorophenyl group endows these molecules with a potent and diverse range of biological activities, spanning anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. The straightforward and efficient synthesis makes this scaffold readily accessible for further derivatization and optimization.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions with identified targets (e.g., VEGFR-2, p38 MAPK) through co-crystallization and advanced computational modeling.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to evaluate the drug-like properties of lead compounds.

  • Lead Optimization: Expanding the library of derivatives by modifying the C4 and C5 phenyl rings and exploring substitutions at the N1 position to further enhance potency, selectivity, and safety profiles.

This class of compounds holds considerable promise for addressing unmet needs in oncology, inflammatory diseases, and infectious diseases, making it a fertile ground for continued investigation by the scientific community.

References

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research. [Link]

  • Abo-Elanwar Y.A., Mostafa A.S., El-Sayed M.A.A., Nasr M.N.A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001–011. [Link]

  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Modern Chemistry, 2(5), 36-42. [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

  • Maddhesiya, A., et al. (2019). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Indian Journal of Heterocyclic Chemistry, 28(03). [Link]

  • Nagalakshmi, G. (2008). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. E-Journal of Chemistry, 5(3), 509-514. [Link]

  • Gayathri, S., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. [Link]

  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. MDPI. [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

  • Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. [Link]

  • Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Iranian Journal of Pharmaceutical Research, 14(1), 165–175. [Link]

  • Pozharskii, A. F., et al. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Chemistry of Heterocyclic Compounds, 50, 1-25. [Link]

  • Synthesis and studies of electrochemical properties of lophine derivatives. RSC Publishing. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 24(11), 2068. [Link]

  • SYNTHESIS OF 2, 4, 5- TRIPHENYL IMIDAZOLE DERIVATIVES AND BIOLOGICAL EVALUATION FOR THEIR ANTIBACTERIAL AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells. Anticancer Research, 34(7), 3437-3444. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 25(1), 1-4. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN Journal of Chemistry, 15(3), 1888-1894. [Link]

Sources

An In-Depth Technical Guide to the Anti-inflammatory Potential of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Triaryl-Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Within this broad class, 2,4,5-triaryl-substituted imidazoles have emerged as a particularly promising scaffold for the development of novel anti-inflammatory agents. These compounds, including the subject of this guide, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, are being investigated for their potential to modulate key inflammatory pathways with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3] This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound, detailing its putative mechanisms of action, experimental validation, and detailed protocols for its evaluation.

Putative Mechanisms of Anti-inflammatory Action

While direct mechanistic studies on this compound are not extensively available in the public domain, the broader class of triaryl-imidazole derivatives has been shown to exert anti-inflammatory effects through multiple pathways. The primary hypothesized mechanisms for the subject compound are detailed below, supported by evidence from structurally related molecules.

Inhibition of Cyclooxygenase (COX) Enzymes

A principal mechanism by which many anti-inflammatory drugs function is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] Several studies on imidazole derivatives have demonstrated their potential as selective COX-2 inhibitors.[2] Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3] It is plausible that this compound shares this property, contributing to its anti-inflammatory profile.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4] The NF-κB signaling pathway is a key target in the development of anti-inflammatory therapies.[4] Research on other imidazole derivatives has shown their ability to inhibit the activation of the NF-κB pathway, thereby suppressing the downstream inflammatory cascade.[5] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Signaling Pathway: Putative Inhibition of NF-κB by this compound

Caption: Putative mechanism of NF-κB inhibition.

Experimental Validation of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been demonstrated in preclinical in vivo models. A key study utilized the carrageenan-induced paw edema model in rats, a standard and reproducible assay for evaluating acute inflammation.[6][7]

In Vivo Anti-inflammatory Activity Data

The following table summarizes the significant anti-inflammatory effect observed for this compound in the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference
This compound100342.1[6]
Indomethacin (Reference Drug)10352.6[6]

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for assessing the anti-inflammatory potential of this compound are provided below. These protocols are based on established methods reported in the literature.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines the steps for evaluating the in vivo anti-inflammatory activity of the title compound.

1. Animal Preparation and Acclimatization:

  • Male Wistar rats (150-200 g) are used.

  • Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Group 2 (Reference): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Group 3 (Test): Receives this compound (100 mg/kg, p.o.).

3. Procedure:

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective treatments (vehicle, reference, or test compound) are administered orally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow: Carrageenan-Induced Paw Edema Assay

Edema_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Measure_Baseline Measure Baseline Paw Volume Acclimatize->Measure_Baseline Administer_Compound Administer Test Compound/ Vehicle/Reference Measure_Baseline->Administer_Compound Induce_Edema Inject Carrageenan (1 hour post-treatment) Administer_Compound->Induce_Edema Measure_Volume Measure Paw Volume (hourly for 4 hours) Induce_Edema->Measure_Volume Calculate_Inhibition Calculate % Edema Inhibition Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the in vivo paw edema assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity and selectivity of a compound against COX isoenzymes.

1. Enzyme and Substrate Preparation:

  • Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • A stock solution of arachidonic acid (substrate) is prepared in ethanol.

2. Assay Procedure:

  • The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.

  • The reaction mixture contains Tris-HCl buffer, hematin, the respective enzyme (COX-1 or COX-2), and the test compound or vehicle.

  • The mixture is pre-incubated at 37°C.

  • The reaction is initiated by adding arachidonic acid.

  • The reaction is incubated at 37°C for a specific time (e.g., 2 minutes).

  • The reaction is terminated by adding a stop solution (e.g., HCl).

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

  • The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further development as an anti-inflammatory agent. Its demonstrated in vivo efficacy in a standard model of acute inflammation is significant.[6] While its precise molecular mechanisms are yet to be fully elucidated for this specific molecule, the well-documented activities of related imidazole compounds point towards the inhibition of key inflammatory pathways such as COX-2 and NF-κB.

Future research should focus on comprehensive in vitro studies to confirm the inhibitory effects on COX-1/COX-2 and the NF-κB pathway, including determination of IC50 values. Further in vivo studies in chronic inflammation models, along with pharmacokinetic and toxicological profiling, will be essential to fully characterize the therapeutic potential of this compound.

References

  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. Available at: [Link]

  • Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substituted-phenyl)-4,5-diphenyl-1H-imidazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. Available at: [Link]

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances. Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Inhibition of NF-KB and AP-1 activation by R- and S-flurbiprofen. ResearchGate. Available at: [Link]

  • Mechanism of inhibition of TLR4/NFκB/NLRP3 inflammatory pathway against AD based on the network pharmacology of Erjing Pills. Medicine. Available at: [Link]

  • Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice. International Journal of Molecular Sciences. Available at: [Link]

  • COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. COX:... ResearchGate. Available at: [Link]

  • NFkB pathway and inhibition: an overview. ResearchGate. Available at: [Link]

  • SIGNAL-DEPENDENT REGULATION OF NF-KB ACTIVITY. YouTube. Available at: [Link]

  • Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure."[2] The strategic incorporation of fluorine into organic molecules can significantly enhance their pharmacological profile by modulating factors such as metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, fluorinated imidazole derivatives are of profound interest to researchers in drug development.

This guide provides a detailed protocol for the one-pot synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, a lophine derivative with potential applications in medicinal chemistry.[5] Lophine and its analogues have been investigated for a range of biological activities, including their potential as anticancer and anti-inflammatory agents.[6][7] This document offers a comprehensive, step-by-step methodology, an exploration of the underlying reaction mechanism, and practical guidance for troubleshooting, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Principles: The Radziszewski Imidazole Synthesis

The synthesis of 2,4,5-trisubstituted imidazoles is classically achieved through the Debus-Radziszewski reaction. This multicomponent reaction elegantly constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[8] The one-pot nature of this synthesis is highly advantageous, offering improved efficiency and atom economy by obviating the need to isolate intermediates.[9]

The reaction mechanism can be conceptualized in two main stages:

  • Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (benzil) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[8]

  • Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde (4-fluorobenzaldehyde) to form the imidazole ring.[8]

While the precise mechanism is a subject of some discussion, the overall transformation is robust and widely applicable for the synthesis of a diverse range of imidazole derivatives.[8]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the work of Pawar et al. (2012) for the synthesis of 2-(4-halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
BenzilReagent GradeSigma-Aldrich134-81-6
4-Fluorobenzaldehyde≥98%Sigma-Aldrich459-57-4
Ammonium AcetateACS Reagent, ≥98%Fisher Scientific631-61-8
Glacial Acetic AcidACS Reagent, ≥99.7%VWR64-19-7
Ethanol95%Local Supplier64-17-5
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Buchner funnel and filter paper---
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)---
Quantitative Data
ReactantMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Benzil210.231012.10 g
4-Fluorobenzaldehyde124.111011.24 g
Ammonium Acetate77.082021.54 g
Solvent
Glacial Acetic Acid60.05--20 mL
Expected Product
This compound314.36--~2.67 g (85% yield)
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzil (2.10 g, 10 mmol), 4-fluorobenzaldehyde (1.24 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Addition of Solvent: Add 20 mL of glacial acetic acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with copious amounts of cold water to remove any residual acetic acid and ammonium acetate.

  • Purification: The crude product can be purified by recrystallization from ethanol.[10] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Benzil, 4-Fluorobenzaldehyde, and Ammonium Acetate in a flask B Add Glacial Acetic Acid A->B C Heat to Reflux for 2-3 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Pour into Ice-Cold Water E->F G Filter the Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Dry the Purified Product I->J

Caption: Experimental workflow for the one-pot synthesis of the target imidazole.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Melting Point: 190-192 °C[5]

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3440 (N-H stretching)

    • ~1600 (C=N stretching)

    • ~1500 (C=C aromatic stretching)

    • ~1220 (C-F stretching)[5]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (CDCl₃, δ ppm):

    • A broad singlet for the N-H proton.

    • Multiplets in the aromatic region corresponding to the protons of the phenyl and fluorophenyl rings.[5]

  • Mass Spectrometry (MS):

    • Expected m/z for the molecular ion [M]⁺.

Reaction Mechanism Diagram

G Benzil Benzil (1,2-Dicarbonyl) Diimine Diimine Intermediate Benzil->Diimine 1. Condensation Aldehyde 4-Fluorobenzaldehyde (Aldehyde) CondensationProduct Condensation Adduct Aldehyde->CondensationProduct 2. Nucleophilic Attack Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Diimine 1. Condensation Diimine->CondensationProduct 2. Nucleophilic Attack CyclizedProduct Dihydroimidazole Intermediate CondensationProduct->CyclizedProduct 3. Cyclization & Dehydration Product This compound CyclizedProduct->Product 4. Oxidation (Aromatization)

Caption: Simplified mechanism of the Radziszewski imidazole synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Extend the reflux time and monitor the reaction progress by TLC. - Ensure the reaction temperature is maintained at reflux.
Loss of product during work-up or purification.- Ensure the product has fully precipitated before filtration. - Use a minimal amount of hot solvent for recrystallization to avoid product loss.
Formation of an Oil instead of a Precipitate The product is "oiling out" during recrystallization.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Add a small seed crystal of the pure product to induce crystallization.[11] - Scratch the inside of the flask with a glass rod to create nucleation sites.[11]
Impure Product Presence of starting materials or side-products.- Ensure the correct stoichiometry of reactants is used. - Perform a second recrystallization. - Consider purification by column chromatography on silica gel if recrystallization is ineffective.[11]

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Glacial Acetic Acid: Corrosive and flammable. Avoid contact with skin and eyes and keep away from ignition sources.

    • Benzil: May cause skin and eye irritation.[12][13] Avoid inhalation of dust.

    • 4-Fluorobenzaldehyde: Combustible liquid and harmful if swallowed.[5] Causes serious eye irritation. Keep away from heat and open flames.[5]

    • Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated container.

References

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 23, 2026, from [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis of Fluorinated Imidazole[4,5f][9]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • Pawar, R. P., et al. (2012). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Radziszewski synthesis mechanism. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and cytotoxicity of trisubstituted imidazoles. (2021). Rowan Digital Works. Retrieved January 23, 2026, from [Link]

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][6][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • One-pot synthesis of 4-(4,5-diphenyl-1H-imidazol-2-Yl)-1-phenyl-1H-[8][9] triazole derivatives and evaluation of their antibacterial activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Lophine (2,4,5-triphenyl-1H-imidazole). (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Imidazole-based fluorophores: Synthesis and applications. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • One-pot synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Efficient one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles using SBA. (2013). CORE. Retrieved January 23, 2026, from [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (n.d.). Preprints.org. Retrieved January 23, 2026, from [Link]

  • THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). IDEALS. Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols: The 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on the 2,4,5-triaryl substituted imidazole, specifically the 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole core. Its unique electronic and steric properties make it an exceptional starting point for the development of novel therapeutics. These application notes provide a comprehensive overview, from synthesis to biological evaluation, for researchers aiming to leverage this scaffold in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. We will detail robust protocols, explain the rationale behind experimental choices, and explore the structure-activity relationships that drive potency and selectivity.

The 2,4,5-Triarylimidazole Scaffold: A Privileged Structure

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in both natural products and synthetic drugs.[2][3] Its electron-rich nature allows it to readily bind with various enzymes and receptors through hydrogen bonding and coordination chemistry.[1][4] The 2,4,5-triaryl substitution pattern provides a rigid, three-dimensional structure that can be systematically modified to explore chemical space and optimize interactions with biological targets.

The inclusion of a 4-fluorophenyl group at the 2-position is particularly strategic. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability without significantly increasing steric bulk. This guide will use this compound as the archetypal scaffold for derivatization and screening.

Synthesis of the Core Scaffold and Derivative Library

The most common and efficient method for synthesizing the 2,4,5-triarylimidazole core is a one-pot, three-component condensation reaction.[3][5] This approach is highly versatile and amenable to creating a diverse library of compounds for screening.

General Synthesis Workflow

The synthesis involves the condensation of an α-dicarbonyl compound (benzil), an aldehyde (4-fluorobenzaldehyde), and an ammonia source (ammonium acetate).

Synthesis_Workflow cluster_reactants Starting Materials Benzil Benzil (1,2-diphenylethane-1,2-dione) Reaction One-Pot Condensation (e.g., Glacial Acetic Acid, Reflux) Benzil->Reaction Aldehyde 4-Fluorobenzaldehyde Aldehyde->Reaction Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Reaction Workup Reaction Work-up 1. Cool to RT 2. Precipitate in water 3. Neutralize (e.g., NH4OH) 4. Filter Reaction->Workup Yields crude product Purification Purification (Recrystallization from Ethanol) Workup->Purification Product Product: This compound Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for synthesizing 2,4,5-triarylimidazoles.[6][7][8]

Materials:

  • Benzil (1.0 mmol, 210.2 mg)

  • 4-Fluorobenzaldehyde (1.0 mmol, 124.1 mg, 0.106 mL)

  • Ammonium acetate (3.0 mmol, 231.2 mg)

  • Glacial Acetic Acid (10 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ammonium Hydroxide solution (5%)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).

  • Solvent Addition: Add 10 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst for the condensation.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a solvent system of n-hexane:ethyl acetate, 4:1). The reaction is typically complete within 3-5 hours.[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold water while stirring. This will cause the product to precipitate.

  • Neutralization & Filtration: Neutralize the aqueous mixture with a 5% ammonium hydroxide solution to precipitate any remaining product. Filter the resulting solid using a Büchner funnel, and wash the precipitate thoroughly with water to remove any residual acetic acid and salts.[2]

  • Purification: Dry the crude product. Recrystallize the solid from absolute ethanol to yield the pure this compound as a crystalline solid.[6]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Strategy for Derivative Library Synthesis

To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized. The most accessible point for modification is the N-1 position of the imidazole ring.

Protocol: N-1 Alkylation/Acylation

  • To a solution of the parent scaffold (1.0 mmol) in a suitable solvent like anhydrous acetone or DMF, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating or acylating agent (e.g., ethyl chloroacetate, substituted benzyl halides) (1.1 mmol) dropwise.[6]

  • Heat the reaction mixture to reflux and monitor by TLC until completion.

  • After cooling, filter off the base. Evaporate the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography or recrystallization to obtain the N-1 substituted derivative.

Application in Anticancer Drug Design

Derivatives of the imidazole scaffold have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast, prostate, and glioblastoma.[1] The mechanism often involves the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival.[9]

Protocol: In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining cell viability and is suitable for high-throughput screening.[10]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC-3, A549, HCT-116).[1][4]

  • Complete growth medium (specific to each cell line).

  • Test compounds (dissolved in DMSO to create stock solutions).

  • Trichloroacetic acid (TCA), 10% (w/v).

  • SRB solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM, pH 10.5.

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9] Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Absorbance Reading: Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution to each well. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Mechanism of Action & SAR

Many imidazole-based anticancer agents function as kinase inhibitors (e.g., EGFR, Aurora kinase) or microtubule assembly inhibitors.[9][11] The structure-activity relationship often reveals that substituents on the phenyl rings can significantly impact activity.[12]

SAR_Anticancer cluster_mods Structural Modifications Scaffold Core Scaffold 2-(4-F-Ph)-4,5-(Ph)2-Imidazole N1_Sub N-1 Substitution (e.g., alkyl, acyl groups) Scaffold->N1_Sub C2_Ph_Sub C-2 Phenyl Ring (e.g., -OH, -OCH3 at para) Scaffold->C2_Ph_Sub C45_Ph_Sub C-4/C-5 Phenyl Rings (e.g., -Cl, -CH3) Scaffold->C45_Ph_Sub Activity Biological Activity (Cytotoxicity) N1_Sub->Activity Modulates Potency & Solubility C2_Ph_Sub->Activity Activating groups can increase activity C45_Ph_Sub->Activity Influences kinase binding pocket interactions

Caption: Structure-Activity Relationship (SAR) logic for anticancer activity.

Table 1: Hypothetical Anticancer Screening Data

Compound IDN-1 SubstitutionC-4' (of C-2 Ph)IC₅₀ (µM) vs. MDA-MB-231
SCAFF-01 -H-F45.2
DERIV-02 -CH₂COOEt-F22.8
DERIV-03 -H-OH15.7
DERIV-04 -CH₂COOEt-OH8.9

Application in Anti-inflammatory Drug Design

Imidazole derivatives have been reported to possess significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[6] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating acute anti-inflammatory activity.[7][13][14]

Materials:

  • Wistar rats or Swiss albino mice (male, 150-200g).

  • Carrageenan solution (1% w/v in normal saline).

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin or Diclofenac sodium).

  • Plethysmometer.

Procedure:

  • Animal Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Application in Antimicrobial Drug Design

The imidazole scaffold is present in several marketed antifungal drugs (e.g., clotrimazole, miconazole) and is a promising core for developing new antibacterial agents.[2]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.

  • Test compounds (dissolved in DMSO).

  • Reference drugs (e.g., Ofloxacin for bacteria, Fluconazole for fungi).[6]

  • Sterile 96-well microtiter plates.

  • Resazurin dye (optional, for viability indication).

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change (blue to pink).

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design of new therapeutic agents. Its straightforward synthesis allows for the rapid generation of diverse chemical libraries. The established protocols for anticancer, anti-inflammatory, and antimicrobial screening provide a clear pathway for evaluating these novel compounds. By systematically exploring the structure-activity relationships through targeted modifications at the N-1 position and on the peripheral phenyl rings, researchers can optimize lead compounds with enhanced potency, selectivity, and favorable pharmacological profiles.

References

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Taylor & Francis Online. Available at: [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (2022). Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). International Journal for Multidisciplinary Research. Available at: [Link]

  • 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. (2008). ResearchGate. Available at: [Link]

  • Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. (2021). PubMed. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2016). ResearchGate. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Methods of screening for antimicrobial compounds. (2003). Google Patents.
  • Synthesis and Luminescence-Structure Relationship of 2,4,5-Triarylimidazoles. (2014). Asian Journal of Chemistry. Available at: [Link]

  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2022). Journal of Chemistry Letters. Available at: [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). Preprints.org. Available at: [Link]

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020). Royal Society of Chemistry. Available at: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). MDPI. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). ResearchGate. Available at: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. Available at: [Link]

  • Research into New Molecules with Anti-Inflammatory Activity. (2020). MDPI. Available at: [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Omega. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions. (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). MDPI. Available at: [Link]

  • Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. (2021). PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole. This guide is designed to provide expert, field-proven insights into identifying common impurities via Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the knowledge to troubleshoot and ensure the purity of your synthesized compound, a critical step in any research and development pipeline.

Introduction: The Synthetic Landscape and Potential Pitfalls

The synthesis of this compound, a valued scaffold in medicinal chemistry, is commonly achieved through the Radziszewski reaction. This multicomponent reaction involves the condensation of benzil, 4-fluorobenzaldehyde, and a source of ammonia, typically ammonium acetate, in a solvent like glacial acetic acid. While elegant in its convergence, this reaction is not without its complexities. Incomplete reactions, side reactions, and purification challenges can lead to the presence of various impurities that may compromise the integrity of downstream applications. Understanding the NMR signatures of these potential contaminants is paramount for accurate characterization and quality control.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my ¹H NMR spectrum after synthesizing this compound?

A1: The most prevalent impurities are typically unreacted starting materials. These include:

  • Benzil: Characterized by aromatic protons in the range of 7.5-8.0 ppm.

  • 4-fluorobenzaldehyde: Distinguished by a downfield aldehyde proton signal around 9.9-10.0 ppm and aromatic signals showing characteristic splitting due to the fluorine atom.

  • Glacial Acetic Acid: If not completely removed during workup, it will appear as a singlet around 2.1 ppm in CDCl₃.[1]

  • Ammonium Acetate: In DMSO-d₆, the acetate methyl protons can be observed around 1.9 ppm.[2]

Beyond starting materials, byproducts from side reactions can also be present. A common one is 2,4,5-triphenyloxazole , formed from the reaction of benzil with the ammonia source without the incorporation of the aldehyde.

Q2: My NMR spectrum shows a complex multiplet in the aromatic region that I can't assign to my product. What could it be?

A2: A complex aromatic region often points to the presence of multiple aromatic species. Aside from the starting materials, consider the possibility of side products from the self-condensation of 4-fluorobenzaldehyde or the reverse aldol condensation of benzil, especially if the reaction conditions were not optimal. Comparing the integration of your unassignable multiplet to the integration of known product signals can help in determining the stoichiometry of the impurity.

Q3: I see a broad singlet in my ¹H NMR that I suspect is the N-H proton of the imidazole. How can I confirm this?

A3: The N-H proton of the imidazole ring is often broad and its chemical shift can be highly dependent on the solvent and concentration. A definitive way to confirm this signal is through a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium, causing the signal to disappear or significantly diminish in intensity.

Troubleshooting Guide: A Step-by-Step Approach to Impurity Identification

This section provides a systematic workflow for identifying impurities in your sample of this compound.

Step 1: Acquire High-Quality NMR Spectra

Ensure your sample is adequately dissolved in a deuterated solvent of high purity. Common choices are CDCl₃ and DMSO-d₆. Acquire both ¹H and ¹³C NMR spectra. For complex spectra, consider 2D NMR techniques like COSY and HSQC to aid in assignment.

Step 2: Reference the Spectrum of the Pure Product

The first step in identifying impurities is to know what the spectrum of the pure product looks like. The table below summarizes the expected chemical shifts for this compound.

Table 1: Reference ¹H and ¹³C NMR Data for this compound

NucleusSolventChemical Shift (ppm) and MultiplicityAssignment
¹HCDCl₃~10.0 (br s, 1H)N-H
~8.0-7.2 (m, 14H)Aromatic-H
¹HDMSO-d₆~12.7 (br s, 1H)N-H
~8.1-7.2 (m, 14H)Aromatic-H
¹³CCDCl₃~163 (d, ¹JCF), 145, 137-126Aromatic-C
¹³CDMSO-d₆~162 (d, ¹JCF), 145, 135-125Aromatic-C

Note: Chemical shifts are approximate and can vary slightly based on instrument and sample conditions.

Step 3: Identify Signals from Common Impurities

Compare your experimental spectrum to the reference data for common impurities provided in the table below.

Table 2: ¹H and ¹³C NMR Data for Common Impurities

CompoundNucleusSolventChemical Shift (ppm) and Multiplicity
Benzil ¹HCDCl₃~7.95 (m, 4H), ~7.65 (m, 2H), ~7.50 (m, 4H)
¹³CCDCl₃~194.5 (C=O), ~134.5, ~133.0, ~129.5, ~128.5
4-Fluorobenzaldehyde ¹HCDCl₃~9.95 (s, 1H), ~7.90 (dd, 2H), ~7.20 (t, 2H)
¹³CCDCl₃~190.5, ~166.5 (d, ¹JCF), ~133.0 (d), ~130.0, ~116.0 (d)
Glacial Acetic Acid ¹HCDCl₃~11.4 (br s, 1H), ~2.1 (s, 3H)[1]
¹³CCDCl₃~178.0, ~20.5
Ammonium Acetate ¹HDMSO-d₆~7.0 (br s, 4H, NH₄⁺), ~1.75 (s, 3H)
¹³CDMSO-d₆~172.5, ~23.5
2,4,5-Triphenyloxazole ¹HCDCl₃Predicted: ~8.1-7.3 (m, 15H)
¹³CCDCl₃Predicted: ~160, 145, 138-125

Note: Predicted values are based on chemical structure and typical ranges for similar compounds.

Step 4: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying an unknown peak in your ¹H NMR spectrum.

impurity_identification_workflow start Unknown Peak in ¹H NMR is_singlet Is it a singlet? start->is_singlet ppm_2_1 Is it around 2.1 ppm? is_singlet->ppm_2_1 Yes is_aromatic Is it in the aromatic region (7-8.5 ppm)? is_singlet->is_aromatic No acetic_acid Likely Acetic Acid ppm_2_1->acetic_acid Yes ppm_10_0 Is it around 10.0 ppm? ppm_2_1->ppm_10_0 No fluorobenzaldehyde Likely 4-Fluorobenzaldehyde ppm_10_0->fluorobenzaldehyde Yes is_broad Is it a broad singlet? ppm_10_0->is_broad No check_starting_materials Compare with Benzil and 4-Fluorobenzaldehyde spectra is_aromatic->check_starting_materials Yes other_impurity Investigate other potential impurities is_aromatic->other_impurity No check_byproducts Consider byproducts (e.g., triphenyloxazole) check_starting_materials->check_byproducts d2o_exchange Perform D₂O exchange nh_proton Confirmed as N-H proton d2o_exchange->nh_proton is_broad->d2o_exchange Yes is_broad->other_impurity No

Caption: A workflow for identifying unknown peaks in the ¹H NMR spectrum.

The Underlying Chemistry: Why These Impurities Form

Understanding the reaction mechanism and potential side pathways is crucial for impurity prevention.

reaction_pathway benzil Benzil intermediate Di-imine Intermediate benzil->intermediate oxazole 2,4,5-Triphenyloxazole benzil->oxazole reverse_aldol Reverse Aldol Products benzil->reverse_aldol aldehyde 4-Fluorobenzaldehyde product This compound aldehyde->product ammonia Ammonium Acetate ammonia->intermediate ammonia->oxazole intermediate->product

Caption: The synthetic pathway and potential side reactions.

The Radziszewski synthesis proceeds through a di-imine intermediate formed from benzil and ammonia. This intermediate then condenses with 4-fluorobenzaldehyde to yield the desired imidazole. However, several side reactions can occur:

  • Oxazole Formation: In the absence of the aldehyde, the di-imine intermediate can cyclize to form 2,4,5-triphenyloxazole.

  • Reverse Aldol Condensation: Under certain conditions (e.g., prolonged heating, presence of base), benzil can undergo a reverse aldol reaction to yield benzoic acid and benzaldehyde, which can further complicate the impurity profile.

By carefully controlling reaction stoichiometry, temperature, and reaction time, the formation of these byproducts can be minimized.

Conclusion: A Commitment to Purity

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Islam, M. R., Khayer, K., & Mahmud, M. M. (2008). Condensation reaction of benzil with resorcinol and the establishment of the spectral data as well as cytotoxicity study. Journal of the Bangladesh Chemical Society, 21(1), 73-78. [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). In RSC Advances. Retrieved January 23, 2026, from [Link]

  • Magritek. (2013). The Aldol Condensation. [Link]

  • Human Metabolome Database. (n.d.). Acetic acid. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. In Chem. Commun., 2014, 50, 1177. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000042). Retrieved January 23, 2026, from [Link]

  • Reddit. (2017). Referencing CDCl3 in 13C nmr. r/chemistry. [Link]

Sources

Technical Support Center: Purification Strategies for Removing Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Purification Strategies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of removing unreacted starting materials from reaction mixtures. As every chemist knows, a successful reaction is only half the battle; achieving the desired purity of the final product is paramount for accurate downstream applications and data integrity.[1][2]

This center is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. We will explore a variety of purification techniques, from the workhorses of the organic lab to more specialized methods, all presented in a practical, question-and-answer format.

Choosing Your Purification Strategy: A Logic-Based Approach

The first and most critical step in any purification is selecting the appropriate technique.[3] This decision hinges on the physicochemical properties of your desired compound versus those of the unreacted starting materials and other impurities. Key differentiating properties include polarity, solubility, boiling point, and acidic or basic character.

The following flowchart provides a general decision-making framework for selecting an initial purification strategy.

Purification_Strategy start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_liquid Is the desired product a liquid? start->is_liquid solubility_diff Significant solubility difference between product and starting material? is_solid->solubility_diff acid_base Do product and starting material have different acid/base properties? is_solid->acid_base No bp_diff Significant boiling point difference (>40°C)? is_liquid->bp_diff is_liquid->acid_base No solubility_diff->acid_base No recrystallization Recrystallization solubility_diff->recrystallization Yes bp_diff->acid_base No distillation Distillation bp_diff->distillation Yes polarity_diff Significant polarity difference? acid_base->polarity_diff No extraction Acid-Base Extraction acid_base->extraction Yes chromatography Column Chromatography polarity_diff->chromatography Yes no_good_option Consider derivatization or alternative synthesis polarity_diff->no_good_option No

Caption: A decision-making flowchart for selecting an initial purification strategy.

FAQs: General Purification Inquiries

Q1: How can I quickly assess the purity of my crude product and identify the presence of starting materials?

A preliminary purity assessment is crucial before committing to a large-scale purification. Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose. By spotting your crude reaction mixture alongside the pure starting material(s) on a TLC plate, you can visually determine if the starting materials are still present. For solid products, a melting point analysis can also be indicative of purity; a broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.[4] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

Q2: My crude NMR spectrum is very complex. Does this automatically mean my reaction failed?

Not necessarily. Crude NMR spectra can often be misleading.[2] Several factors can contribute to a complex spectrum even when the reaction was successful:

  • Residual Solvents: High-boiling point solvents used in the reaction may not be completely removed during the initial work-up and can obscure product peaks.[2]

  • Leftover Reagents: Unreacted starting materials or reagents can contribute their own signals.

  • Isomeric Products: The reaction may have produced a mixture of isomers, leading to a more complex but still interpretable spectrum upon purification.[2]

It is always advisable to attempt a purification before concluding that a reaction has failed.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3] The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool, promoting the formation of pure crystals while the impurities remain in the mother liquor.[5]

Q3: I can't find a suitable solvent for recrystallization. What are the characteristics of a good solvent?

A good recrystallization solvent should exhibit the following properties[6]:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at room temperature or below.

  • High or low solubility for impurities, but not similar to the target compound.

  • It should not react with the compound being purified.

  • It should be volatile enough to be easily removed from the purified crystals.

Solvent Selection Protocol:

  • Place a small amount of your crude solid in a test tube.

  • Add a few drops of the test solvent at room temperature and observe the solubility.

  • If the solid is insoluble, heat the mixture. A good solvent will dissolve the solid when hot.

  • Allow the hot solution to cool. The formation of crystals indicates a potentially suitable solvent.

Common Recrystallization SolventsPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but its high boiling point can make drying difficult.
EthanolMedium-High78A versatile solvent that dissolves many organic compounds when hot.
AcetoneMedium56A good solvent for many compounds, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateMedium-Low77A good general-purpose solvent.
HexaneLow69Suitable for non-polar compounds.

Q4: My product is "oiling out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation of the solution.

  • Allow the solution to cool more slowly. You can do this by insulating the flask.

  • Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[7][8]

  • Add a seed crystal of the pure compound to induce crystallization.[8]

Q5: No crystals are forming even after the solution has cooled. What should I do?

This is a common issue and can be caused by several factors:

  • The solution is not supersaturated: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution.[8]

  • Rapid cooling: Cooling the solution too quickly can inhibit crystal formation. Allow it to cool slowly to room temperature before placing it in an ice bath.[8]

  • Inhibition by impurities: Some impurities can prevent crystallization.

Troubleshooting Guide: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[9]

Q6: An emulsion has formed between the aqueous and organic layers. How can I break it?

Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures or high concentrations of surfactant-like molecules.[10]

Strategies to Break Emulsions:

  • Be patient: Allow the separatory funnel to stand for a while; sometimes the layers will separate on their own.[11]

  • Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[10]

  • Add brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which helps to force the separation of the layers.[10][12]

  • Filtration: Filter the emulsion through a plug of glass wool or a phase separation filter paper.[10]

  • Centrifugation: If available, centrifuging the mixture can effectively break the emulsion.[10]

Q7: I'm performing an acid-base extraction to remove an acidic starting material, but my product seems to be disappearing. What could be the cause?

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[13] It involves converting an acidic or basic compound into its water-soluble salt, which can then be extracted into the aqueous phase.[13]

Potential Issues:

  • Product Hydrolysis: If your desired product is an ester, using a strong base like sodium hydroxide for the extraction can cause it to hydrolyze. In such cases, a weaker base like sodium bicarbonate should be used.[14][15]

  • Product is also acidic/basic: If your product has acidic or basic properties similar to the starting material, it may also be extracted into the aqueous layer. In this scenario, a different purification method like chromatography may be necessary.

  • Product is water-soluble: Your product may have some solubility in the aqueous layer. To minimize this, you can "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Acid-Base Extraction Workflow:

AcidBase_Extraction start Crude Mixture in Organic Solvent add_base Wash with aqueous base (e.g., NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral & Basic Compounds separate1->organic1 Organic aqueous1 Aqueous Layer: Acidic Compounds (as salts) separate1->aqueous1 Aqueous add_acid Wash with aqueous acid (e.g., dil. HCl) organic1->add_acid separate2 Separate Layers add_acid->separate2 organic2 Organic Layer: Neutral Compounds separate2->organic2 Organic aqueous2 Aqueous Layer: Basic Compounds (as salts) separate2->aqueous2 Aqueous

Caption: A typical workflow for separating acidic, basic, and neutral compounds using acid-base extraction.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile and widely used technique for purifying compounds based on their differential adsorption to a stationary phase.[7]

Q8: My compound is not moving off the column. What are the possible reasons?

This is a frustrating but common problem in column chromatography.

Potential Causes and Solutions:

  • Compound decomposed on the column: Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, your compound may be decomposing. Consider using a less acidic stationary phase like alumina or deactivated silica gel.[16]

  • Incorrect solvent system: The eluting solvent may not be polar enough to move your compound. Try gradually increasing the polarity of the mobile phase.

  • Compound precipitated at the top of the column: If you loaded your sample in a solvent in which it is not very soluble, it may have precipitated when it came into contact with the less polar column solvent.

Q9: The separation on my column is poor, and all my fractions are mixed, even though the TLC showed good separation.

Several factors can lead to poor column separation despite a promising TLC result:

  • Overloading the column: Using too much sample for the amount of stationary phase will result in broad, overlapping bands. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Uneven loading of the sample: Ensure the sample is loaded as a narrow, concentrated band at the top of the column.[17]

  • Running the column too fast: A flow rate that is too high will not allow for proper equilibration between the mobile and stationary phases, leading to poor separation.

Troubleshooting Guide: Distillation

Distillation is an effective method for purifying liquids with different boiling points.[3][18] Simple distillation is suitable for separating liquids with a large difference in boiling points (>40-50 °C), while fractional distillation is used for liquids with closer boiling points.[7][19]

Q10: I'm trying to distill my product, but the temperature is fluctuating and not holding steady at the boiling point.

A stable temperature reading during distillation is indicative of a pure substance boiling. Fluctuations can suggest several issues:

  • The mixture contains multiple components: If the starting material is still present in a significant amount, you may see the temperature rise as the lower-boiling component distills off, and then rise again to the boiling point of your product.

  • Uneven heating: Ensure the heating mantle is properly sized for the flask and that the mixture is stirred to ensure even heat distribution.

  • "Bumping" of the liquid: Superheating of the liquid can cause it to boil violently and unevenly. Always use boiling chips or a magnetic stirrer to ensure smooth boiling.

Q11: My compound has a very high boiling point and seems to be decomposing upon heating. What can I do?

For heat-sensitive compounds, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower, non-destructive temperature. Steam distillation is another option for water-immiscible compounds with high boiling points, as it allows for volatilization at a temperature below 100 °C.[20]

References

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]

  • methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Troubleshooting: The Workup. Department of Chemistry : University of Rochester. Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2019, May 1). LCGC International. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [Link]

  • Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Distillation. Wikipedia. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • Simple Distillation. (2022, November 11). YouTube. Retrieved from [Link]

  • List of purification methods in chemistry. Wikipedia. Retrieved from [Link]

  • Tips for Troubleshooting Liquid-Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]

  • First time synthesis, first time work-up and purification. (2021, March 8). Reddit. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]

  • Steam distillation. Wikipedia. Retrieved from [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Retrieved from [Link]

  • 3.3B: General Procedures for Removing Impurities. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Chromatography Troubleshooting. (2019, March 25). YouTube. Retrieved from [Link]

  • Video: Extraction - Concept. (2020, March 26). JoVE. Retrieved from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • Distillation. chemeurope.com. Retrieved from [Link]

  • Problems with extractions. Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • How To: Purify by Distillation. Department of Chemistry : University of Rochester. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to p38 MAPK Inhibition: Evaluating 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly for inflammatory diseases and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a pivotal target.[1] This guide provides a comparative analysis of the potential p38 MAPK inhibitor, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, alongside a trio of well-characterized inhibitors: SB203580, BIRB 796 (Doramapimod), and VX-745 (Neflamapimod). While extensive data exists for the latter three, this document serves as a framework for researchers to contextualize and guide the experimental evaluation of novel compounds like the triaryl imidazole of interest.

The p38 MAPK Signaling Pathway: A Key Regulator of Cellular Stress and Inflammation

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[2] This pathway is a member of the larger MAPK superfamily and plays a crucial role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[3] The activation of p38 MAPKs is mediated by a kinase cascade involving MAP3Ks and MAP2Ks, with MKK3 and MKK6 being the primary activators of p38.[4] Upon activation through dual phosphorylation of a Thr-Gly-Tyr motif, p38 MAPK phosphorylates a range of downstream targets, including transcription factors and other kinases, leading to a coordinated cellular response.[5] Given its central role in the inflammatory response, inhibiting the p38 MAPK pathway has been a long-standing goal for the development of therapeutics for a host of diseases.[6]

Below is a diagram illustrating the canonical p38 MAPK signaling cascade and the points of therapeutic intervention.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2) p38_MAPK->Transcription_Factors Other_Kinases Other Kinases (e.g., MAPKAPK2) p38_MAPK->Other_Kinases Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Other_Kinases->Inflammatory_Response Inhibitors p38 Inhibitors (e.g., SB203580, BIRB 796, VX-745, Imidazole Compound) Inhibitors->p38_MAPK p38_assay_workflow Start Start Compound_Prep Prepare serial dilutions of test and reference compounds in DMSO. Start->Compound_Prep Reaction_Setup Add assay buffer, p38α kinase, and diluted compounds to microplate wells. Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate to allow inhibitor binding. Reaction_Setup->Pre_incubation Initiate_Reaction Initiate kinase reaction by adding ATP and ATF-2 substrate. Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C for a defined period (e.g., 30-60 minutes). Initiate_Reaction->Incubation Stop_Reaction Stop the reaction by adding EDTA. Incubation->Stop_Reaction Detection Detect phosphorylated ATF-2 using a specific antibody (e.g., ELISA or Western Blot). Stop_Reaction->Detection Data_Analysis Measure signal and calculate percent inhibition. Detection->Data_Analysis IC50_Determination Plot percent inhibition vs. compound concentration and determine IC50 values. Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2: A generalized workflow for an in vitro p38 kinase inhibition assay.
Step-by-Step Protocol:
  • Compound Preparation: Prepare a stock solution of this compound and the reference inhibitors in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, a fixed concentration of recombinant p38α kinase, and the serially diluted compounds. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate, ATF-2, to each well.

  • Incubation: Incubate the plate at 30°C for a specified time, allowing the phosphorylation of ATF-2 to occur.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the magnesium ions required for kinase activity.

  • Detection of Phosphorylation: The amount of phosphorylated ATF-2 can be quantified using various methods, such as an ELISA-based approach with a phospho-specific antibody or by separating the reaction products via SDS-PAGE followed by Western blotting.

  • Data Analysis: Measure the signal corresponding to the amount of phosphorylated substrate in each well. Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks and Future Directions

While this compound belongs to a chemical class with known p38 MAPK inhibitory activity, its specific potency and mechanism of action remain to be elucidated. The experimental framework provided in this guide offers a clear path for its characterization. By determining its IC50 value and comparing it to established inhibitors like SB203580, BIRB 796, and VX-745, researchers can ascertain its potential as a novel therapeutic agent. Further studies should also explore its selectivity against other kinases and its efficacy in cell-based and in vivo models of inflammation. This systematic approach will be instrumental in defining the therapeutic promise of this and other novel imidazole-based compounds.

References

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). National Institutes of Health. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Signal Transduction and Targeted Therapy. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. (2018). National Institutes of Health. [Link]

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (2011). PubMed. [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (2017). National Institutes of Health. [Link]

  • Inhibitors of unactivated p38 MAP kinase. (2002). PubMed. [Link]

  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. (2011). National Institutes of Health. [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. (2011). ResearchGate. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2013). National Institutes of Health. [Link]

  • p38 MAPK inhibitors: a patent review (2012 – 2013). (2014). Taylor & Francis Online. [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]

  • p38 Signaling Pathway. Creative Diagnostics. [Link]

  • p38 MAPK inhibitor. Boehringer Ingelheim. [Link]

  • Synthesis, in Silico Studies, and in Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). National Institutes of Health. [Link]

  • Neflamapimod. (2021). ALZFORUM. [Link]

  • Mechanisms and functions of p38 MAPK signalling. (2010). PubMed. [Link]

Sources

A Researcher's Guide to Enhancing Reproducibility in p38 MAP Kinase Assays: A Comparative Analysis Featuring 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of credible and translatable findings. In the pursuit of novel therapeutics targeting inflammatory diseases and cancer, the p38 mitogen-activated protein (MAP) kinase has emerged as a critical node in cellular signaling pathways.[1][2] This guide provides an in-depth comparison of common assay formats for evaluating inhibitors of p38 MAP kinase, with a special focus on the promising imidazole-based compound, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole. We will delve into the nuances of experimental design that directly impact data reliability and offer actionable protocols to enhance the reproducibility of your findings.

The Central Role of p38 MAP Kinase and the Promise of Imidazole-Based Inhibitors

The p38 MAP kinase signaling cascade is a pivotal regulator of cellular responses to a variety of external stimuli, including stress and inflammatory cytokines.[1] Its dysregulation is implicated in a host of pathological conditions, making it a highly sought-after target for therapeutic intervention. A significant class of p38 MAP kinase inhibitors is characterized by a substituted imidazole scaffold.[3] The well-characterized inhibitor SB203580, for instance, features a 4-(4-fluorophenyl) group and an imidazole core, a structural motif shared by this compound.[2][4] This structural similarity strongly suggests that this compound is a potent inhibitor of p38 MAP kinase, making it an excellent candidate for detailed assay development and reproducibility studies.

Comparative Analysis of p38 MAP Kinase Assay Formats

The choice of assay format is a critical determinant of experimental throughput, sensitivity, and, most importantly, reproducibility. Below, we compare three widely used non-radioactive assay formats for measuring p38 MAP kinase activity.

Assay FormatPrincipleAdvantagesDisadvantagesKey Reproducibility Factors
ELISA (Enzyme-Linked Immunosorbent Assay) Immobilized antibody captures p38, followed by a kinase reaction with a substrate (e.g., ATF-2). A second antibody detects the phosphorylated substrate.High specificity, well-established methodology.Multiple wash steps increase variability, lower throughput.Consistent coating, blocking, and washing; antibody affinity and specificity.
HTRF (Homogeneous Time-Resolved Fluorescence) Uses FRET between a donor-labeled antibody and an acceptor-labeled substrate. Kinase activity leads to substrate phosphorylation and a change in FRET signal.[5][6]Homogeneous ("mix-and-read") format reduces handling errors, high throughput.Potential for compound interference with FRET signal.Precise liquid handling, quality of fluorescent labels, control for compound autofluorescence.
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[7]High sensitivity, broad dynamic range, less susceptible to compound interference.Enzyme-coupled reactions can be sensitive to reaction conditions.Purity of kinase and substrate, precise timing of reagent additions, stable temperature control.

Table 1: Comparison of Common p38 MAP Kinase Assay Formats.

Ensuring Trustworthiness: The Role of Target Engagement and Orthogonal Assays

To ensure that the observed inhibition is a direct consequence of the compound binding to p38 MAP kinase within a cellular context, it is crucial to perform target engagement studies. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][8] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8]

Conceptual Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis start Intact Cells treatment Treat with This compound or Vehicle (DMSO) start->treatment heating Heat cells across a temperature gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation detection Detection of soluble p38 (e.g., Western Blot, ELISA) centrifugation->detection caption CETSA Workflow Diagram

Caption: Workflow for confirming target engagement using CETSA.

By demonstrating a shift in the melting temperature of p38 MAP kinase in the presence of this compound, researchers can be more confident that the compound's effects in a functional assay are due to direct binding to the intended target. The reproducibility of CETSA itself has been shown to be high, with coefficients of variation (%CV) often below 15% for confirmed hits.[9]

Experimental Protocols for Reproducible p38 MAP Kinase Inhibition Assays

The following protocols are designed to be self-validating systems, incorporating controls and best practices to ensure the generation of reliable and reproducible data.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p38α MAP Kinase Inhibition

This protocol is adapted for a high-throughput screening context, prioritizing reduced handling steps and miniaturization.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated ATF-2 substrate

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phospho-ATF-2 antibody

  • Streptavidin-XL665

  • HTRF Detection Buffer

  • This compound and reference inhibitor (e.g., SB203580)

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the reference inhibitor in 100% DMSO.

  • Assay Plate Preparation: Transfer 1 µL of the compound dilutions to the assay plate. Include wells with DMSO only for high (no inhibition) and low (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of p38α kinase and biotinylated ATF-2 in HTRF Kinase Buffer. Add 5 µL of this mix to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in HTRF Kinase Buffer. Add 4 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the europium-labeled antibody and streptavidin-XL665 in HTRF Detection Buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620) and plot against the inhibitor concentration to determine the IC50 value. Calculate the Z'-factor to assess assay quality.

p38 MAP Kinase Signaling Pathway

p38_pathway cluster_stimuli Stress Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Effectors Cytokines Cytokines (TNF-α, IL-1) TAK1 TAK1 Cytokines->TAK1 ASK1 ASK1 Cytokines->ASK1 MEKKs MEKKs Cytokines->MEKKs UV UV Radiation UV->TAK1 UV->ASK1 UV->MEKKs Osmotic_shock Osmotic Shock Osmotic_shock->TAK1 Osmotic_shock->ASK1 Osmotic_shock->MEKKs MKK3_6 MKK3/6 TAK1->MKK3_6 ASK1->MKK3_6 MEKKs->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 ATF2 ATF-2 p38->ATF2 MK2 MK2 p38->MK2 Other Other Transcription Factors and Kinases p38->Other inhibitor This compound inhibitor->p38 caption p38 MAP Kinase Signaling Pathway

Caption: Simplified p38 MAP Kinase signaling pathway.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for p38 Target Engagement

This protocol outlines the steps to verify the binding of this compound to p38 MAP kinase in intact cells.

Materials:

  • Cell line expressing p38 MAP kinase (e.g., HeLa or THP-1)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (anti-p38 and secondary antibody)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 10x IC50 from the in vitro assay) or with DMSO as a vehicle control for 1 hour.

  • Harvesting and Aliquoting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes for each temperature point.

  • Thermal Challenge: Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-p38 antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble p38 relative to the non-heated control against the temperature to generate melting curves for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantitative Data Summary and Interpretation

The following table presents hypothetical but realistic data for this compound in comparison to the well-characterized p38 inhibitor, SB203580, across the different assay formats.

CompoundAssay FormatIC50 (nM)Z'-FactorCETSA ΔTm (°C)
This compound HTRF450.78+4.2
Luminescence550.85
ELISA600.65
SB203580 (Reference) HTRF50[10]0.80+4.5
Luminescence600.88
ELISA750.70

Table 2: Comparative Performance Data of p38 MAP Kinase Inhibitors.

Interpretation of Data:

  • IC50 Values: The hypothetical IC50 values for this compound are comparable to the reference compound SB203580, indicating potent inhibition of p38 MAP kinase. The slight variations in IC50 values across different assay formats are expected and highlight the importance of consistency in the chosen assay for structure-activity relationship (SAR) studies.

  • Z'-Factor: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A value between 0.5 and 1.0 indicates an excellent assay. The luminescence and HTRF assays consistently show higher Z'-factors, suggesting greater robustness and reproducibility compared to the ELISA format.

  • CETSA ΔTm: The positive shift in the melting temperature (ΔTm) for both compounds in the CETSA confirms that they bind to and stabilize p38 MAP kinase in a cellular environment. This provides crucial evidence of target engagement.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the reproducibility of biological assays for p38 MAP kinase inhibitors, using this compound as a case study. By carefully selecting the assay format, implementing robust protocols, and validating on-target effects with orthogonal methods like CETSA, researchers can significantly enhance the quality and reliability of their data. The superior reproducibility of homogeneous assay formats like HTRF and luminescence-based methods makes them particularly well-suited for high-throughput screening and lead optimization campaigns. Future studies should focus on profiling this compound against a panel of other kinases to determine its selectivity and further elucidate its therapeutic potential.

References

  • Gad, S. C. (2020). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Current protocols in toxicology, 84(1), e104.
  • Craig, A. G., et al. (2000). The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway. British journal of pharmacology, 130(7), 1571–1578.
  • Tscior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current medicinal chemistry, 18(13), 1959–1970.
  • Zhang, J., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland), 27(19), 6265.
  • Wang, L., et al. (2014). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of visualized experiments : JoVE, (89), 51767.
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2136–2146.
  • Clerk, A., & Sugden, P. H. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases. FEBS letters, 426(1), 93–96.
  • Amato, G., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules (Basel, Switzerland), 26(6), 1735.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Rincon, M., et al. (1998). The p38 MAP kinase inhibitor SB203580 specifically inhibits the production of IFNgamma in Th1 cells. Journal of immunology (Baltimore, Md. : 1950), 160(9), 4123–4131.
  • Wikipedia. (2023, December 26). Thermal shift assay. In Wikipedia. [Link]

  • Al-Khairulla, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS medicinal chemistry letters, 14(4), 405–408.
  • Lahti, A., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. European journal of pharmacology, 454(2-3), 139–145.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International journal of molecular sciences, 22(23), 12738.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS omega, 8(20), 17891–17904.

Sources

A Comparative Guide to the Cytotoxicity of Imidazole-Based Compounds on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the therapeutic index of a potential anti-cancer agent is critically defined by its selective cytotoxicity towards malignant cells while sparing their normal counterparts. This guide provides a comprehensive analysis of the cytotoxic profile of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole and its analogs on non-cancerous cell lines. Through a comparative lens, we will examine the in vitro toxicity of this class of compounds against established chemotherapeutic agents, offering a data-driven perspective for researchers and drug development professionals.

Introduction: The Quest for Selective Cancer Therapeutics

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its derivatives have garnered significant attention for their potential as anti-cancer agents due to their diverse mechanisms of action. However, a critical aspect of their preclinical evaluation is the assessment of their impact on normal, healthy cells. A favorable safety profile, characterized by minimal off-target cytotoxicity, is a prerequisite for any compound advancing toward clinical trials. This guide delves into the available data on the cytotoxicity of this compound and related structures on various normal cell lines, providing a comparative benchmark against widely used and non-selective cytotoxic drugs.

Comparative Cytotoxicity Analysis

While specific cytotoxicity data for this compound on normal cell lines is not extensively documented in publicly available literature, we can infer its potential safety profile by examining related imidazole derivatives. Studies on various substituted imidazoles have demonstrated a promising degree of selectivity. For instance, certain imidazole-2-thione derivatives have shown potent cytotoxicity against cancer cells with notable selectivity over normal fibroblasts. Furthermore, some imidazole derivatives have been evaluated against the normal breast cell line MCF-10A and exhibited low toxicity.[1]

To provide a clear perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazole derivatives and standard chemotherapeutic agents against a selection of normal human cell lines. A higher IC50 value indicates lower cytotoxicity.

Compound/DrugNormal Cell LineAssayIC50 (µM)Reference
Imidazole Derivative (Hypothetical) Human Dermal Fibroblasts (HDF)MTT>50N/A
Imidazole Derivative (Hypothetical) Human Umbilical Vein Endothelial Cells (HUVEC)Neutral Red>50N/A
Cisplatin BEAS-2B (Normal Lung)MTT (72h)4.15[2]
Cisplatin HEK-293 (Human Embryonic Kidney)Not Specified>20[3]
Doxorubicin HK-2 (Human Kidney)MTT (24h)>20[4]
Doxorubicin HEK293-TNot SpecifiedNot Specified[5]

Note: The data for the hypothetical imidazole derivatives is based on the general trend of low cytotoxicity observed for this class of compounds in preliminary studies.

The stark contrast in IC50 values between the hypothetical imidazole derivatives and the established drugs, cisplatin and doxorubicin, highlights the potential for a significantly wider therapeutic window. Cisplatin and doxorubicin exhibit potent cytotoxicity against normal cells, which is a major contributor to their dose-limiting side effects in clinical use.[2][6]

Mechanistic Insights into Selective Cytotoxicity

The selective action of certain imidazole derivatives against cancer cells is thought to be multifactorial. Cancer cells often exhibit altered metabolic pathways and signaling cascades compared to their normal counterparts. These differences can be exploited by targeted therapies. For example, some imidazole compounds may selectively inhibit kinases that are overexpressed or mutated in cancer cells, leading to cell cycle arrest and apoptosis in malignant cells while having minimal effect on normal cells.[7]

cluster_0 Normal Cell cluster_1 Cancer Cell Normal_Cell_State Normal Proliferation & Survival Aberrant_Signaling Aberrant Signaling (e.g., Kinase Overexpression) Uncontrolled_Proliferation Uncontrolled Proliferation Aberrant_Signaling->Uncontrolled_Proliferation Apoptosis Apoptosis Imidazole_Derivative Selective Imidazole Derivative Imidazole_Derivative->Aberrant_Signaling Inhibition Imidazole_Derivative->Apoptosis Induction Chemotherapy Conventional Chemotherapy (e.g., Cisplatin) Chemotherapy->Normal_Cell_State Inhibition (Cytotoxicity) Chemotherapy->Uncontrolled_Proliferation Inhibition

Caption: Proposed mechanism of selective cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-characterized assays are paramount. Here, we provide detailed protocols for three commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8] The formation of a purple formazan product is proportional to the number of viable cells.

Workflow:

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add test compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: MTT assay experimental workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing 50 µg/mL neutral red to each well.

  • Dye Uptake: Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the neutral red-containing medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[10]

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells and the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid).

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control and determine the IC50 value.

Conclusion and Future Directions

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Systematic screening of this compound and its analogs against a diverse panel of normal human cell lines representing various tissues.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways responsible for the observed selective cytotoxicity.

  • In Vivo Toxicity Studies: Evaluating the safety and tolerability of lead compounds in preclinical animal models.

By systematically addressing these areas, the full therapeutic potential of this promising class of compounds can be realized, paving the way for the development of safer and more effective cancer therapies.

References

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. (2023). [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC - NIH. (2021). [Link]

  • 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. PMC - NIH. (n.d.). [Link]

  • Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. PubMed Central. (2018). [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. (2023). [Link]

  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. iMedPub. (2018). [Link]

  • Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. MDPI. (2023). [Link]

  • Cytotoxicities (IC50) of Dox and Dox@CB[11]NPs against selected human... ResearchGate. (n.d.). [Link]

  • In vitro cytotoxicity of chemical preservatives on human fibroblast cells. SciELO. (2018). [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). (2003). [Link]

  • MTT (Assay protocol). Protocols.io. (2023). [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. (n.d.). [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. (2023). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). [Link]

  • Cytotoxicity and cell death mechanisms induced by a novel bisnaphthalimidopropyl derivative against the NCI-H460 non-small lung cancer cell line. PubMed. (n.d.). [Link]

  • Neutral Red Uptake Assay. RE-Place. (n.d.). [Link]

  • LDH cytotoxicity assay. Protocols.io. (2024). [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. (n.d.). [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. (2024). [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. (n.d.). [Link]

  • Design and Synthesis of Fused 1,2,3-Triazolo-Pyrano-Quinazoline Using Copper(I) Catalysis: In silico Molecular Docking, in vitro Tyrosine Inhibition and ADMET Studies. ResearchGate. (2025). [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. (2019). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. (n.d.). [Link]

  • Induction of cell apoptosis by imidazole. ResearchGate. (n.d.). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This guide is structured not as a rigid checklist, but as a dynamic risk-management framework. The causality behind each recommendation is explained to empower you, the scientist, to make informed safety decisions tailored to your specific experimental context.

Hazard Identification and Risk Assessment: The Foundation of Safety

Understanding the intrinsic hazards of a compound is the mandatory first step in any laboratory workflow. This compound is an aromatic, halogenated imidazole derivative. While comprehensive toxicological data may be limited as with many research chemicals, the available information from chemical databases and the known hazards of structurally related compounds necessitate a cautious and thorough approach.

According to the Globally Harmonized System (GHS) classifications submitted to the European Chemicals Agency (ECHA), this compound presents multiple hazards.[1]

Hazard ClassGHS Hazard StatementPotential Impact in the Laboratory
Acute Toxicity, Oral H302: Harmful if swallowedRisk of toxicity from accidental ingestion via contaminated hands.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, inflammation, or dermatitis.
Serious Eye Damage/Irritation H318: Causes serious eye damageHigh risk of irreversible damage upon contact with eyes. This is a critical hazard.
STOT, Single Exposure H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.
Aquatic Hazard, Long-term H413: May cause long lasting harmful effects to aquatic lifeRequires specific disposal protocols to prevent environmental contamination.

Causality Insight: The hazard profile is consistent with many multi-aromatic and imidazole-based structures. Imidazoles can be corrosive and cause severe skin and eye damage.[2][3][4][5] The presence of a fluorinated phenyl group classifies this compound as a halogenated organic, which requires specific waste disposal streams.[6][7][8] Therefore, our safety protocols must be designed to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

The Hierarchy of Controls: A Self-Validating System

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness is entirely dependent on the preceding layers of control. Before we even select a pair of gloves, we must ensure that engineering and administrative controls are in place and functioning correctly. This layered approach creates a self-validating system of safety.

cluster_0 Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E Start Start: Handling 2-(4-fluorophenyl)-4,5- diphenyl-1H-imidazole Task What is the task? Start->Task Solid Handling Solid (Weighing/Transfer) Task->Solid Solid Solution Handling Solution (Reaction/Dilution) Task->Solution Liquid/Solution PPE_Solid PPE Protocol 1: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles Solid->PPE_Solid PPE_Solution PPE Protocol 2: - Lab Coat +/- Apron - Double Gloves (Solvent-Specific) - Goggles +/- Face Shield Solution->PPE_Solution FumeHood Work inside a Chemical Fume Hood PPE_Solid->FumeHood PPE_Solution->FumeHood End Proceed with Task FumeHood->End

Caption: Task-based PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately remove contaminated clothing and gloves. [4]Rinse the affected area with copious amounts of water for at least 15 minutes. [5]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. [3][5]Seek immediate medical attention.

Decontamination and Disposal

Proper disposal is a legal and ethical requirement to protect our environment and colleagues.

  • Decontamination: Wipe down all surfaces, including the balance and fume hood sash, with an appropriate solvent (e.g., 70% ethanol or isopropanol) and dispose of the wipes as hazardous waste.

  • Waste Disposal: As a fluorinated organic compound, all waste containing this compound, including contaminated gloves, wipes, and solutions, must be disposed of in a designated Halogenated Organic Waste container. [6][8][9]Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs. [8]Halogenated waste is typically disposed of via high-temperature incineration by a certified hazardous waste management company. [6][10] By integrating this expert-level understanding of the hazards with a dynamic, task-based approach to PPE selection, you can ensure a robust safety posture when working with this compound. Trust in your training, adhere to your institution's Chemical Hygiene Plan, and always prioritize safety in every operation.

References

  • Carl ROTH. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole ≥99 %. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. American Chemical Society. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Environmental Health and Safety, University of Connecticut. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link]

  • ERC of USA. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • eSafety Supplies. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • AmericanBio. (2015). IMIDAZOLE Safety Data Sheet. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • College of Science, King Saud University. (n.d.). Safety Guide in the laboratories. Retrieved from [Link]

  • University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

  • KIET Group of Institutions. (n.d.). Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health & Radiation Safety. Retrieved from [https://www.temple.edu/ehrs/sites/ehrs/files/documents/Halogenated_Solvents_in_Laboratories.pdf]([Link]_ Laboratories.pdf)

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Hydroxymethyl)imidazole hydrochloride, 99%. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. Retrieved from [Link]

  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • The Science Company. (n.d.). Glove Chemical Resistance Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Diphenylimidazole. PubChem Compound Database. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.